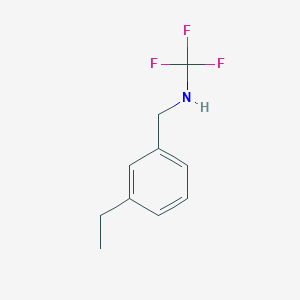
2-(Bromomethyl)-9,10-dihydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-9,10-dihydrophenanthrene is an organic compound that belongs to the class of bromomethyl derivatives of dihydrophenanthrene. This compound is characterized by the presence of a bromomethyl group attached to the 2-position of the 9,10-dihydrophenanthrene skeleton. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-9,10-dihydrophenanthrene typically involves the bromination of 9,10-dihydrophenanthrene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This involves the use of continuous flow reactors and more efficient mixing and heating systems to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
2-(Bromomethyl)-9,10-dihydrophenanthrene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
科学的研究の応用
2-(Bromomethyl)-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 2-(Bromomethyl)-9,10-dihydrophenanthrene involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
Similar Compounds
2-(Bromomethyl)benzophenone: Similar in structure but with a benzophenone core.
2-(Bromomethyl)-1,3-dioxolane: Contains a dioxolane ring instead of the dihydrophenanthrene core.
Ethyl 2-(bromomethyl)acrylate: Features an acrylate ester group.
Uniqueness
2-(Bromomethyl)-9,10-dihydrophenanthrene is unique due to its dihydrophenanthrene core, which imparts distinct chemical and physical properties compared to other bromomethyl derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
特性
CAS番号 |
89988-19-2 |
|---|---|
分子式 |
C15H13Br |
分子量 |
273.17 g/mol |
IUPAC名 |
2-(bromomethyl)-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C15H13Br/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-5,8-9H,6-7,10H2 |
InChIキー |
ZQTWGIDXEZHCOF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)CBr)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)

![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)




![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)






